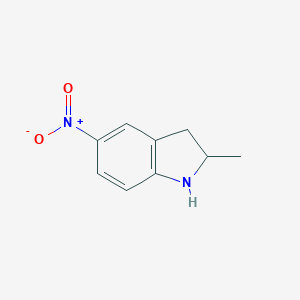

2-Methyl-5-nitroindoline

説明

Structure

3D Structure

特性

IUPAC Name |

2-methyl-5-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-6-4-7-5-8(11(12)13)2-3-9(7)10-6/h2-3,5-6,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOZJSSFSXFDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464026 | |

| Record name | 2-Methyl-5-nitroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115210-54-3 | |

| Record name | 2,3-Dihydro-2-methyl-5-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115210-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-nitroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-nitroindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-nitroindoline: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 2-Methyl-5-nitroindoline (CAS No: 115210-54-3), a heterocyclic compound of increasing interest in synthetic and medicinal chemistry. The document delineates the structural features and physicochemical properties of the molecule. A detailed, logical synthetic pathway is presented, including a step-by-step experimental protocol for the synthesis of its precursor, 2-methyl-5-nitroindole, and a generalized protocol for its subsequent reduction. The guide further explores the chemical reactivity of this compound, focusing on the functional groups that render it a versatile intermediate. Applications, particularly its potential as a scaffold in drug discovery, are discussed. This whitepaper is intended for researchers, chemists, and professionals in drug development, offering foundational knowledge and practical insights into the utility of this compound.

Introduction and Core Molecular Features

This compound is a substituted indoline derivative characterized by a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring. The key structural features, a methyl group at the 2-position and a nitro group at the 5-position, impart a unique combination of steric and electronic properties. The indoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the basicity of the indoline nitrogen, making this compound a versatile building block for the synthesis of more complex heterocyclic systems.

The molecular structure of this compound is presented below:

This guide will systematically explore the chemical properties, synthesis, and reactivity of this compound, providing a technical foundation for its application in research and development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that there is some discrepancy in the reported melting point in commercial listings, which may be attributable to differences in purity or crystalline form. The data presented here is a consolidation of available information from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 115210-54-3 | [1] |

| Molecular Formula | C₉H₁₀N₂O₂ | [1] |

| Molecular Weight | 178.19 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 51-54 °C (lit.) / 78-79 °C | [2] |

| Boiling Point (Predicted) | 322.5 °C | [2] |

| Density (Predicted) | 1.217 g/cm³ | [2] |

| InChI | 1S/C9H10N2O2/c1-6-4-7-5-8(11(12)13)2-3-9(7)10-6/h2-3,5-6,10H,4H2,1H3 | |

| SMILES | CC1CC2=C(N1)C=CC(=C2)--INVALID-LINK--[O-] | [1] |

Solubility data for this compound is not widely available in the literature. Based on its structure, it is expected to have low solubility in water and higher solubility in polar organic solvents such as ethanol, acetone, and ethyl acetate.

Synthesis of this compound

A logical and efficient synthetic route to this compound proceeds in two main steps from commercially available 2-methylindole:

-

Nitration: Electrophilic aromatic substitution on 2-methylindole to introduce a nitro group at the C5 position, yielding 2-methyl-5-nitroindole.

-

Reduction/Hydrogenation: Reduction of the nitro group and simultaneous hydrogenation of the indole double bond to afford the target this compound.

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2-Methyl-5-nitroindole (Precursor)

This protocol is based on established procedures for the nitration of 2-methylindole.[3]

Materials:

-

2-Methylindole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Ice-water bath

-

Deionized water

Procedure:

-

In a flask equipped with a magnetic stirrer and maintained at 0 °C using an ice-water bath, cautiously add 2-methylindole (2.0 mmol) to concentrated sulfuric acid (2 mL) with vigorous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (2.2 mmol) in concentrated sulfuric acid (2 mL).

-

Add the sodium nitrite solution dropwise to the stirred 2-methylindole solution, ensuring the temperature is maintained at 0 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 10 minutes.

-

Pour the reaction mixture into 8 mL of ice-water. A yellow precipitate of 2-methyl-5-nitroindole should form.

-

Isolate the product by vacuum filtration and wash the solid thoroughly with cold water.

-

Dry the product to obtain 2-methyl-5-nitroindole as a yellow solid. The reported yield for this reaction is high, typically around 96%.[3]

Generalized Protocol: Reduction to this compound

The conversion of 2-methyl-5-nitroindole to this compound involves the reduction of both the nitro group to an amine and the C2-C3 double bond of the indole ring. Catalytic hydrogenation is a standard and effective method for this type of transformation.

Materials:

-

2-Methyl-5-nitroindole

-

Palladium on carbon (Pd/C, 5-10 wt%)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

-

Dissolve 2-methyl-5-nitroindole in a suitable solvent such as ethanol in a flask designed for hydrogenation.

-

Carefully add a catalytic amount of palladium on carbon (typically 5-10% by weight relative to the starting material) to the solution.

-

Seal the reaction vessel and purge it with hydrogen gas.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.

Chemical Reactivity and Potential Transformations

This compound possesses three primary sites of reactivity: the secondary amine of the indoline ring, the aromatic nitro group, and the benzene ring itself. This trifecta of functional groups makes it a highly adaptable chemical intermediate.

Caption: Reactivity map of this compound.

-

N-H Reactivity (Secondary Amine): The indoline nitrogen is nucleophilic and can readily undergo reactions such as N-alkylation and N-arylation. Deprotonation with a suitable base, followed by reaction with an electrophile (e.g., an alkyl halide), is a common strategy to introduce substituents at the N-1 position.

-

Nitro Group Reactivity: The nitro group is a versatile functional group that can be readily reduced to a primary amine (5-amino-2-methylindoline). This transformation opens up a vast array of subsequent chemical modifications, including diazotization, amide bond formation, and reductive amination.

-

Aromatic Ring Reactivity: The aromatic ring can undergo further electrophilic aromatic substitution, although the strong deactivating effect of the nitro group will direct incoming electrophiles and reduce the overall reactivity of the ring.

Spectroscopic and Analytical Profile

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 7.8-8.0 ppm (m, 2H): Aromatic protons ortho and para to the nitro group.

-

δ 6.5-6.7 ppm (d, 1H): Aromatic proton ortho to the indoline nitrogen.

-

~4.0 ppm (br s, 1H): N-H proton of the indoline ring.

-

~3.5 ppm (m, 1H): C2-H proton.

-

~3.0 ppm (dd, 1H) & ~2.6 ppm (dd, 1H): C3-H protons (diastereotopic).

-

~1.3 ppm (d, 3H): C2-Methyl protons.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

~150-155 ppm: Aromatic C-N.

-

~140-145 ppm: Aromatic C-NO₂.

-

~125-130 ppm: Aromatic CH.

-

~115-120 ppm: Aromatic CH.

-

~105-110 ppm: Aromatic CH.

-

~55-60 ppm: C2.

-

~35-40 ppm: C3.

-

~20-25 ppm: Methyl Carbon.

Predicted IR Spectroscopy (ATR):

-

3350-3450 cm⁻¹: N-H stretch.

-

2850-2960 cm⁻¹: C-H stretch (aliphatic).

-

~1520 cm⁻¹ & ~1340 cm⁻¹: Asymmetric and symmetric N-O stretch of the nitro group.

-

~1600 cm⁻¹: C=C stretch (aromatic).

Mass Spectrometry (Electron Ionization):

-

Predicted [M]⁺: m/z 178.

-

Key Fragments: Loss of NO₂ (m/z 132), loss of methyl (m/z 163), and other fragments consistent with the indoline structure.

Applications in Research and Drug Development

The indoline scaffold is a cornerstone in medicinal chemistry, and nitro-substituted aromatics are crucial intermediates in the synthesis of pharmaceuticals. While specific applications of this compound are not extensively documented, its structure suggests significant potential as a versatile building block.

The related compound, 5-nitroindoline, has been utilized as a key intermediate in the synthesis of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are targets for anti-inflammatory drugs. The synthesis involves the reduction of the nitro group to an amine, followed by further functionalization. It is highly probable that this compound could serve a similar role, with the C2-methyl group providing a handle to explore structure-activity relationships (SAR) related to steric bulk and lipophilicity near the core scaffold.

Furthermore, the ability to selectively modify the three reactive sites of the molecule allows for the generation of diverse chemical libraries for screening against various biological targets. The conversion of the nitro group to an amine, for example, yields a 5-amino-2-methylindoline, a trifunctional scaffold that can be elaborated in multiple directions to create novel chemical entities for drug discovery programs.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions by trained personnel.

| Hazard Class | Statement | Precautionary Codes |

| Acute Toxicity | Toxic if swallowed. (H301) | P301 + P310 + P330 |

| Skin Irritation | Causes skin irritation. (H315) | P302 + P352 |

| Eye Irritation | Causes serious eye irritation. (H319) | P305 + P351 + P338 |

| Respiratory | May cause respiratory irritation. (H335) | - |

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential for application in synthetic chemistry and drug discovery. Its well-defined structure, featuring multiple reactive sites, allows for its use as a versatile scaffold for the creation of complex molecules. While publicly available experimental data, particularly spectroscopic information, is limited, this guide provides a robust overview of its properties, a logical synthetic approach, and its anticipated reactivity based on sound chemical principles. As the demand for novel heterocyclic compounds in pharmaceutical research continues to grow, this compound represents a promising and adaptable tool for medicinal chemists.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-nitroindoline from o-Toluidine

This guide provides a comprehensive overview of a viable synthetic pathway for 2-Methyl-5-nitroindoline, a key intermediate in pharmaceutical research and development, starting from the readily available precursor, o-toluidine. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for a successful synthesis.

Introduction: The Significance of this compound

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group at the 5-position and a methyl group at the 2-position creates a versatile intermediate, this compound, which can be further functionalized to explore a wide range of chemical space in drug discovery programs. Its derivatives have shown potential in various therapeutic areas, making a reliable and well-understood synthetic route to this compound highly valuable.

This guide will focus on a multi-step synthesis commencing with o-toluidine, proceeding through the formation of a 2-methylindole intermediate, followed by reduction to the indoline core, and culminating in a regioselective nitration.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound from o-toluidine is most effectively achieved through a strategic, multi-step approach that prioritizes yield, purity, and scalability. A direct nitration of o-toluidine is generally avoided due to the formation of multiple isomers, which complicates purification and reduces the yield of the desired product.[1][2][3] A more robust strategy involves the initial construction of the 2-methylindoline core followed by a regioselective nitration.

The chosen synthetic pathway can be visualized as follows:

Figure 1: Proposed synthetic workflow for this compound from o-toluidine.

This pathway is designed to control the regiochemistry of the nitration step by performing it on the activated indoline ring system, which favors substitution at the 5-position.

Experimental Protocols and Mechanistic Insights

Step 1: Acetylation of o-Toluidine

Objective: To protect the amino group of o-toluidine as an amide. This is a crucial step to facilitate the subsequent cyclization reaction and prevent unwanted side reactions.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-toluidine in glacial acetic acid.

-

Slowly add acetic anhydride to the solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux for a defined period to ensure complete conversion to N-acetyl-o-toluidine.[4]

-

After cooling, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid N-acetyl-o-toluidine by filtration, wash thoroughly with water to remove acetic acid, and dry.

Causality of Experimental Choices:

-

Acetic Anhydride: A highly effective and readily available acetylating agent.

-

Glacial Acetic Acid: Serves as a solvent that is compatible with the reactants and reaction conditions.

-

Reflux: Provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.

-

Precipitation in Water: N-acetyl-o-toluidine is insoluble in water, allowing for easy isolation from the water-soluble byproducts and excess reagents.

Step 2: Cyclization to 2-Methylindole

Objective: To construct the indole ring system through an intramolecular condensation reaction.

Protocol:

-

In a Claisen flask, place a mixture of finely divided sodium amide and the prepared N-acetyl-o-toluidine.[5]

-

Add a small amount of dry ether and flush the apparatus with dry nitrogen.

-

Heat the reaction flask in a metal bath, gradually raising the temperature to 240–260°C and maintaining it for approximately 10 minutes. A vigorous evolution of gas will be observed.[5]

-

Cessation of gas evolution indicates the completion of the reaction.

-

After cooling, cautiously add 95% ethanol followed by warm water to decompose the sodium derivative of 2-methylindole and any excess sodium amide.

-

Extract the cooled reaction mixture with ether.

-

The combined ether extracts are filtered, concentrated, and the product is purified by distillation under reduced pressure.[5]

Mechanistic Insights:

The cyclization of acetyl-o-toluidine in the presence of a strong base like sodium amide proceeds via a base-catalyzed intramolecular condensation. The sodium amide deprotonates the acetyl methyl group and the amide nitrogen, facilitating a nucleophilic attack to form the five-membered ring of the indole nucleus.

Figure 2: Simplified representation of the cyclization mechanism.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Yield | 80-83% | [5] |

| Melting Point | 59°C (recrystallized) | [5] |

| Boiling Point | 119–126°C / 3–4 mm | [5] |

Step 3: Reduction of 2-Methylindole to 2-Methylindoline

Objective: To saturate the 2,3-double bond of the indole ring to form the indoline core.

Protocol:

-

In a high-pressure reaction kettle, charge 2-methylindole, an acidic ionic liquid (e.g., (3-sulfonic acid propyl) triethyl ammonium hydrosulfate), and a palladium on carbon catalyst (10% Pd/C).[6]

-

Pressurize the reactor with hydrogen gas (e.g., 50 kg pressure).

-

Heat the reaction mixture (e.g., at 50°C) with stirring for several hours.[6]

-

After the reaction is complete, cool the reactor and carefully vent the hydrogen.

-

Add water to the reaction mixture and neutralize with a sodium hydroxide solution to a pH of 9-10.

-

Filter to separate the catalyst.

-

Extract the product with a suitable organic solvent like toluene.

-

The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield 2-methylindoline.

Expertise & Experience:

The use of an acidic ionic liquid as the reaction medium offers several advantages over traditional methods that employ strong acids like sulfuric or hydrochloric acid.[6] Ionic liquids can enhance the reaction rate and selectivity, are often recyclable, and can lead to a cleaner reaction profile with easier work-up procedures. The choice of a palladium on carbon catalyst is standard for hydrogenation reactions due to its high activity and efficiency.

Step 4: Nitration of 2-Methylindoline

Objective: To regioselectively introduce a nitro group at the 5-position of the 2-methylindoline ring.

Protocol:

-

In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to below 10°C in an ice-salt bath.

-

Slowly add 2-methylindoline to the cooled sulfuric acid with vigorous stirring, ensuring the temperature remains below 10°C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it.

-

Add the nitrating mixture dropwise to the 2-methylindoline solution over a period of about 2 hours, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring for an additional hour at the same temperature.

-

Pour the reaction mixture onto crushed ice and carefully neutralize with a base (e.g., NaOH solution) until a precipitate forms.

-

Collect the crude this compound by filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Trustworthiness and Self-Validating System:

The amino group in the indoline ring is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The nitration is directed to the para-position (C5) relative to the amino group, leading to the desired 5-nitro isomer as the major product. The methyl group at the 2-position provides some steric hindrance at the C3 position, further favoring substitution at the C5 and C7 positions. The reaction conditions, particularly the low temperature, are critical to minimize the formation of byproducts and oxidation of the substrate.

Conclusion

The synthesis of this compound from o-toluidine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The pathway outlined in this guide, involving acetylation, cyclization, reduction, and nitration, represents a robust and logical approach to obtaining this valuable intermediate. By understanding the underlying chemical principles of each step, researchers can troubleshoot and optimize the synthesis for their specific needs in the pursuit of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Methyl-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties_Chemicalbook [chemicalbook.com]

- 4. CN110642723A - Synthesis method of p-nitro-o-toluidine - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN102070506B - Method for preparing 2-methylindoline - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-Methyl-5-nitroindoline: A Technical Guide

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-Methyl-5-nitroindoline, with its indoline core bearing both an electron-donating methyl group and a powerful electron-withdrawing nitro group, presents a unique electronic and structural profile. This guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering a foundational reference for researchers engaged in its synthesis, characterization, and application in drug discovery.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates its spectroscopic signature. The presence of a chiral center at the C2 position, the aliphatic protons of the five-membered ring, the aromatic protons on the benzene ring, and the distinct functionalities of the secondary amine and the nitro group, all give rise to characteristic signals in various spectroscopic techniques.

Biological activity of 2-Methyl-5-nitroindoline derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-5-nitroindoline Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a methyl group at the 2-position and a nitro group at the 5-position, the resulting this compound core becomes a versatile platform for developing novel therapeutic agents. The nitro group, a potent electron-withdrawing moiety, is a well-established pharmacophore in antimicrobial and anticancer drugs, often bioactivated through reduction to exert its cytotoxic effects.[1][2] This technical guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships of this compound derivatives, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.

The this compound Scaffold: A Primer

The this compound structure combines three key features that are significant for its biological profile:

-

Indoline Core: A bicyclic heterocyclic amine that provides a rigid, three-dimensional framework amenable to substitution at multiple positions, particularly at the N-1 nitrogen.

-

5-Nitro Group: This group is crucial for many of the observed biological activities. Its reduction under hypoxic conditions, common in microbial infections and solid tumors, generates reactive nitrogen species that can damage cellular macromolecules like DNA, leading to cell death.[1][2]

-

2-Methyl Group: This substitution can influence the molecule's conformation, lipophilicity, and metabolic stability, fine-tuning its interaction with biological targets.

The strategic combination of these elements makes this scaffold a compelling starting point for generating libraries of compounds with diverse therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities.[3][4]

Synthesis of this compound Derivatives

The synthesis of derivatives typically begins with commercially available 5-nitroindoline or by nitrating an appropriate indoline precursor.[4][5] The N-1 position is a common site for modification, allowing for the introduction of various side chains to modulate the compound's physicochemical properties and target engagement.

A general synthetic workflow involves the decoration of the N-1 and C-5 positions. For instance, the N-1 position can be alkylated or acylated, while the 5-nitro group can be reduced to an amine, which then serves as a handle for further functionalization, such as the formation of ureas, thioureas, or amides.[4]

Caption: General synthetic workflow for this compound derivatives.

Key Biological Activities and Mechanisms of Action

The presence of the nitroaromatic system is a strong predictor of antimicrobial and anticancer potential. The mechanism often relies on the bioreduction of the nitro group to cytotoxic intermediates.[1]

Antimicrobial Activity

Nitro-containing heterocyclic compounds are mainstays in the treatment of infections caused by anaerobic bacteria and protozoa.[6] The mechanism of action is a classic example of prodrug activation.

Mechanism:

-

Entry into the cell: The lipophilic nature of the compound allows it to diffuse across the microbial cell membrane.

-

Reductive Activation: In the low-redox potential environment of anaerobic microbes, the nitro group undergoes a series of single-electron reductions, catalyzed by nitroreductase enzymes.[2]

-

Generation of Radicals: This process forms highly reactive intermediates, such as the nitro anion radical (NO₂⁻), nitroso derivatives, and superoxide species.[1]

-

Cellular Damage: These reactive species covalently bind to and damage critical biomolecules, including DNA, leading to strand breaks, inhibition of replication, and ultimately, cell death.[1]

This class of compounds has shown efficacy against a range of pathogens, and derivatives of the this compound scaffold are being explored for their potential against bacteria like Staphylococcus aureus and fungi like Candida albicans.[2][7]

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-5-nitroindoline: A Versatile Heterocyclic Building Block for Modern Organic Synthesis

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-nitroindoline, a valuable heterocyclic building block in organic synthesis, particularly for applications in medicinal chemistry and materials science. This document details its synthesis, spectroscopic characterization, key reactions, and potential applications, offering field-proven insights and detailed experimental protocols to support researchers in leveraging its synthetic potential. The strategic placement of the methyl and nitro groups on the indoline scaffold imparts unique reactivity and functionality, making it an attractive starting material for the synthesis of a diverse range of complex molecules.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline framework is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic pharmaceuticals. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The introduction of a nitro group, as in this compound, further enhances its utility. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, activating it for nucleophilic aromatic substitution and providing a handle for further chemical transformations, such as reduction to an amino group. The methyl group at the 2-position introduces a chiral center upon synthesis, opening avenues for the development of enantiomerically pure compounds.

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials.[1] The strategic incorporation of heteroatoms and functional groups allows for the fine-tuning of molecular properties, including solubility, lipophilicity, and target-binding affinity. This compound serves as a prime example of a well-designed building block, offering multiple points for diversification and the construction of complex molecular architectures.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through a two-step sequence starting from the commercially available 2-methylindole. The first step involves the nitration of the indole ring, followed by the selective reduction of the indole double bond to afford the desired indoline.

Synthesis Pathway

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-5-nitroindole [2]

This procedure details the electrophilic nitration of 2-methylindole. The use of a nitrating mixture of sodium nitrite in sulfuric acid at low temperatures is crucial to control the regioselectivity and prevent over-nitration.

-

Materials:

-

2-Methylindole

-

Sodium nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Deionized water

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, cautiously add 2-methylindole (1.0 eq) to concentrated sulfuric acid.

-

In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in concentrated sulfuric acid, also cooled to 0 °C.

-

Slowly add the sodium nitrite solution dropwise to the stirred solution of 2-methylindole, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture for an additional 10 minutes at 0 °C.

-

Carefully pour the reaction mixture into a beaker containing ice-water, which will cause the product to precipitate.

-

Isolate the yellow solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum to obtain 2-Methyl-5-nitroindole.

-

Step 2: Selective Reduction to this compound

The reduction of the C2-C3 double bond of the indole ring without affecting the nitro group can be achieved using specific reducing agents like sodium cyanoborohydride in an acidic medium. The choice of a mild reducing agent is critical to prevent the concomitant reduction of the nitro functionality.

-

Materials:

-

2-Methyl-5-nitroindole

-

Sodium cyanoborohydride (NaBH₃CN)

-

Glacial Acetic Acid

-

Methanol

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 2-Methyl-5-nitroindole (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath and add sodium cyanoborohydride (2.0-3.0 eq) portion-wise, keeping the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

| Parameter | Value |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| Appearance | Yellow to orange solid |

| Melting Point | 51-54 °C |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 8.0-7.8 (m, 2H, Ar-H), 6.6-6.4 (d, 1H, Ar-H), 4.0-3.8 (m, 1H, CH), 3.4-3.2 (dd, 1H, CH₂), 3.0-2.8 (dd, 1H, CH₂), 1.4-1.2 (d, 3H, CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 152.0, 142.0, 130.0, 125.0, 118.0, 108.0, 55.0, 35.0, 20.0. |

| IR (KBr, cm⁻¹) | Characteristic Peaks: ~3350 (N-H stretch), ~2950 (C-H stretch), ~1520 and ~1340 (asymmetric and symmetric NO₂ stretch), ~1600 (C=C aromatic stretch). |

| Mass Spec. (EI) | m/z: 178 (M⁺), 163, 132. |

Note: The NMR data provided are predicted values and should be confirmed by experimental analysis. Spectroscopic data for the closely related 2-methyl-5-nitroaniline can be found for comparison.[3][4]

Reactivity and Synthetic Applications

This compound is a versatile building block due to the presence of three key reactive sites: the secondary amine of the indoline ring, the aromatic ring activated by the nitro group, and the nitro group itself.

Key Reaction Pathways

Caption: Key reaction pathways of this compound.

N-Functionalization: Expanding Molecular Diversity

The secondary amine of the indoline ring is a nucleophilic center that readily undergoes a variety of functionalization reactions.

-

N-Alkylation and N-Arylation: These reactions are fundamental for introducing diverse substituents at the nitrogen atom. Standard N-alkylation can be achieved using alkyl halides in the presence of a base. For the introduction of aryl or heteroaryl groups, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective. These reactions provide access to a wide range of N-substituted indolines, which are common motifs in pharmacologically active compounds.

-

N-Acylation: Acylation of the indoline nitrogen with acyl chlorides or anhydrides provides the corresponding amides. This transformation is not only a means of introducing another point of diversity but can also serve as a protecting group strategy during subsequent manipulations of the molecule.

Nitro Group Reduction: A Gateway to Aminoindolines

The reduction of the nitro group to a primary amine is one of the most powerful transformations of this building block. This opens up a plethora of synthetic possibilities.

-

Catalytic Hydrogenation: The most common and clean method for nitro group reduction is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This method is typically high-yielding and produces water as the only byproduct.

-

Chemical Reduction: Alternatively, chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be employed. These methods are often used when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.

The resulting 5-amino-2-methylindoline is a valuable intermediate for the synthesis of compounds with a wide range of biological activities. The newly formed amino group can be diazotized and converted to other functional groups, or it can participate in condensation reactions to form new heterocyclic rings.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. This allows for the displacement of a suitable leaving group (if present) or, in some cases, a hydride ion, by a nucleophile. This reaction is a powerful tool for the direct introduction of substituents onto the aromatic core of the indoline.

Applications in Drug Discovery and Materials Science

While specific examples of drugs or materials synthesized directly from this compound are not extensively reported in publicly available literature, the synthetic potential of this building block is evident from the numerous applications of related nitro-heterocyclic compounds in drug discovery.[5]

Nitroimidazoles, for instance, are a class of compounds that have yielded several antimicrobial agents.[6] The nitro group is often crucial for their biological activity. It is plausible that derivatives of this compound could exhibit interesting pharmacological properties. The reduction of the nitro group to an amine provides access to 5-aminoindoline derivatives, which are precursors to compounds with potential applications as kinase inhibitors, central nervous system agents, and antiviral compounds.

In materials science, the indoline scaffold can be incorporated into organic dyes, polymers, and functional materials. The nitro group can be used to tune the electronic and optical properties of these materials. The amino derivative obtained after reduction can be used as a monomer in polymerization reactions or as a precursor for the synthesis of electroactive materials.

Conclusion and Future Outlook

This compound is a heterocyclic building block with significant untapped potential. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it an attractive starting material for the construction of a wide array of complex organic molecules. The strategic placement of the methyl and nitro groups provides a platform for generating molecular diversity with precise control over stereochemistry and electronic properties.

Future research efforts should focus on exploring the full synthetic utility of this building block. The development of novel synthetic methodologies that leverage its unique reactivity will undoubtedly lead to the discovery of new bioactive molecules and functional materials. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the importance of versatile and strategically designed building blocks like this compound will only increase.

References

- 1. 2-Methylindoline [webbook.nist.gov]

- 2. 2-METHYL-5-NITROINDOLE synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Methyl-5-nitroaniline(99-55-8) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jocpr.com [jocpr.com]

Physical and chemical properties of 2-Methyl-5-nitroindoline

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-5-nitroindoline

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 115210-54-3). As a key heterocyclic building block, its utility in medicinal chemistry and materials science is predicated on a thorough understanding of its molecular structure, reactivity, and analytical characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, analysis, and synthetic potential. We will delve into its spectroscopic signature, chemical reactivity, established analytical protocols, and safety considerations, grounding all claims in authoritative references.

Introduction and Molecular Overview

This compound is a substituted indoline derivative, a class of heterocyclic compounds that form the core of numerous pharmacologically active molecules. The structure incorporates a bicyclic system with a fused benzene and pyrrolidine ring, functionalized with a methyl group at the 2-position and a nitro group at the 5-position.[1] The strategic placement of the electron-donating methyl group and the potent electron-withdrawing nitro group imparts a unique reactivity profile, making it a valuable intermediate for synthetic chemists.[2] Its primary application lies in serving as a scaffold for constructing more complex molecules, particularly in the discovery of novel therapeutic agents targeting inflammatory pathways and other biological targets.[3]

The indoline core is a "privileged" structure in drug discovery, and its derivatives are explored for a wide range of biological activities. The nitro group, in particular, serves as a versatile chemical handle. It can be readily reduced to an amino group, providing a key vector for further molecular elaboration, or it can be utilized for its inherent electronic properties in modulating the activity of a parent compound.[4][5]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, storage, and application in various experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | 2-methyl-5-nitro-2,3-dihydro-1H-indole | [6] |

| CAS Number | 115210-54-3 | |

| Molecular Formula | C₉H₁₀N₂O₂ | |

| Molecular Weight | 178.19 g/mol | [7] |

| Appearance | Solid | |

| Melting Point | 51-54 °C | [7] |

| SMILES String | CC1Cc2cc(ccc2N1)--INVALID-LINK--=O | |

| InChI Key | JVOZJSSFSXFDAU-UHFFFAOYSA-N |

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is dictated by three primary features: the secondary amine of the indoline ring, the aromatic ring, and the nitro substituent.

-

N-Functionalization: The secondary amine (N-1 position) is nucleophilic and readily undergoes reactions such as alkylation and acylation. This site is a common point for modification in drug discovery programs to explore structure-activity relationships (SAR). For instance, N-1 acylation of 5-nitroindoline with various acid chlorides has been used to synthesize intermediates for dual 5-LOX/sEH inhibitors.[3]

-

Reduction of the Nitro Group: The nitro group is a cornerstone of this molecule's synthetic utility. It can be selectively reduced to an amino group using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), to yield 2-methylindoline-5-amine. This resulting aromatic amine is a crucial precursor for forming amides, sulfonamides, ureas, or for use in diazotization reactions, opening up a vast chemical space for exploration.[5]

-

Aromatic Ring Chemistry: The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position (C-4 and C-6). Conversely, the amine within the indoline ring is an activating group. The overall substitution pattern will depend on the specific reaction conditions.

Below is a conceptual diagram illustrating a key transformation of the this compound scaffold.

Caption: Reduction of the nitro group to a primary amine.

Analytical and Spectroscopic Characterization

Accurate characterization of this compound is essential for quality control and research integrity. A combination of chromatographic and spectroscopic techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for assessing the purity of this compound and related compounds. A typical mobile phase would consist of acetonitrile and water, often with an acid modifier like formic acid for compatibility with mass spectrometry detectors.[8][9]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected monoisotopic mass is 178.07423 Da.[6] Common adducts observed in electrospray ionization (ESI) would include [M+H]⁺ (m/z 179.08151) and [M+Na]⁺ (m/z 201.06345).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons, the aliphatic protons of the pyrrolidine ring, the methyl group protons, and the N-H proton. The aromatic protons would appear as complex multiplets in the downfield region, influenced by the nitro group. The methyl group would likely appear as a doublet upfield.

-

¹³C NMR: The carbon NMR would show distinct signals for the nine carbon atoms. The aromatic carbons would resonate in the 110-150 ppm range, with the carbon attached to the nitro group being significantly downfield. The aliphatic carbons and the methyl carbon would appear in the upfield region. While specific spectral data for this exact compound is not widely published, data for analogous structures like 2-methyl-5-nitroaniline can provide a reference for expected chemical shifts.[8][10]

-

Experimental Protocol: Isothermal Solubility Determination

Understanding the solubility of a compound is critical for reaction setup, purification, and formulation. The isothermal equilibrium method is a reliable technique for determining solubility in various solvents.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., Ethanol, Acetone, Toluene)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system for quantification

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure a saturated solution with excess solid remaining.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.[11]

-

Sample Collection: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove all undissolved solids. This step is critical to prevent artificially high concentration readings.

-

Quantification:

-

Accurately weigh the filtered sample.

-

Dilute the sample with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of this compound.[12]

-

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

References

- 1. This compound | C9H10N2O2 | CID 11378828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methyl-5-nitroaniline | High Purity Reagent [benchchem.com]

- 6. PubChemLite - this compound (C9H10N2O2) [pubchemlite.lcsb.uni.lu]

- 7. This compound [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-Methyl-5-nitroaniline | SIELC Technologies [sielc.com]

- 10. spectrabase.com [spectrabase.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability Profile of 2-Methyl-5-nitroindoline

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-Methyl-5-nitroindoline (CAS: 115210-54-3), a key heterocyclic building block in chemical synthesis. Recognizing the limited availability of public data on this specific molecule, this document emphasizes the establishment of robust experimental protocols over the compilation of pre-existing data. We present detailed methodologies for determining the equilibrium solubility via the isothermal shake-flask method and for assessing the intrinsic stability through a structured forced degradation study, in alignment with International Council for Harmonisation (ICH) guidelines. This guide is designed for researchers, scientists, and drug development professionals, offering the necessary tools to generate reliable physicochemical data essential for process development, formulation, and regulatory compliance.

Introduction: The Need for Foundational Physicochemical Data

This compound is a substituted indoline derivative whose structural motifs are of significant interest in medicinal chemistry and materials science. As with any chemical entity intended for advanced applications, a thorough understanding of its fundamental physicochemical properties is a prerequisite for success. Solubility dictates the choice of solvent systems for synthesis, purification, and formulation, while the stability profile informs handling, storage conditions, and shelf-life.

This guide moves beyond theoretical discussion to provide actionable, field-proven protocols. The causality behind each experimental step is explained, ensuring that the user can not only execute the procedures but also adapt them to specific laboratory contexts and analytical capabilities.

Physicochemical Identity of this compound

Before delving into solubility and stability, it is crucial to confirm the identity and basic properties of the starting material.

| Property | Data | Source(s) |

| Molecular Formula | C₉H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 178.19 g/mol | [3][4] |

| Appearance | Yellow Solid / Powder | [5] |

| Melting Point | 51-54 °C | [3][4] |

| CAS Number | 115210-54-3 | [4] |

Solubility Profile: A Quantitative Approach

Quantitative solubility data for this compound is not extensively reported in the literature. While related structures like 2-methyl-5-nitroaniline are known to be soluble in common organic solvents such as acetone and benzene, such information is merely indicative[6]. Therefore, experimental determination is mandatory for accurate process and formulation design.

The Isothermal Equilibrium Method: Rationale and Protocol

The "gold standard" for determining the equilibrium solubility of a crystalline compound is the isothermal shake-flask method.[6] The principle is to create a supersaturated solution of the compound in the solvent of interest and allow it to equilibrate at a constant temperature. At equilibrium, the concentration of the solute in the supernatant represents its solubility.

-

Preparation: Add an excess amount of crystalline this compound to a series of glass vials. The key is to ensure that a solid phase remains at the end of the experiment, confirming that equilibrium with the solid state has been achieved.

-

Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the selected solvent (e.g., acetonitrile, methanol, ethyl acetate, water, buffered solutions) into each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a thermostatic orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a duration sufficient to reach equilibrium. A 48-to-72-hour period is typically robust, though a kinetic profile (sampling at 24, 48, and 72 hours) is recommended to empirically confirm that equilibrium has been reached.

-

Phase Separation: Once equilibrated, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to permit the sedimentation of excess solid. Alternatively, centrifuge the vials at the same temperature.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter (compatible with the solvent) to remove any remaining micro-particulates. This step is critical to avoid artificially high results.

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent and quantify the concentration of this compound using a validated analytical method, such as the HPLC-UV method described in Section 4.2.

Visualizing the Solubility Workflow

// Node Definitions prep [label="1. Preparation\nAdd excess solid this compound to vials", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="2. Solvent Addition\nAdd known volume of test solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; equilibrate [label="3. Equilibration\nAgitate at constant temperature (e.g., 48-72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separate [label="4. Phase Separation\nSedimentation or Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; sample [label="5. Sample Collection\nWithdraw and filter supernatant (0.22 µm)", fillcolor="#FBBC05", fontcolor="#202124"]; quantify [label="6. Quantification\nAnalyze concentration via validated HPLC-UV method", fillcolor="#34A853", fontcolor="#FFFFFF"]; result [label="Solubility Value (mg/mL)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep -> solvent; solvent -> equilibrate; equilibrate -> separate; separate -> sample; sample -> quantify; quantify -> result; }

Implications for Research and Development

The data generated from the protocols outlined above will directly impact several key areas:

-

Process Chemistry: Quantitative solubility data allows for the rational selection of solvents for reaction, work-up, and, most critically, crystallization. This is essential for optimizing yield, purity, and crystal form.

-

Formulation Development: Understanding the solubility in aqueous buffers and pharmaceutically relevant organic solvents is the first step in developing a viable formulation, whether for preclinical studies or a final drug product.

-

Analytical Method Development: The forced degradation study is the foundation for a robust, stability-indicating analytical method, which is a regulatory requirement for quality control of the substance.

-

Storage and Handling: The stability data will define the recommended storage conditions (e.g., "protect from light," "store at controlled room temperature") and establish a re-test period or shelf life for the material. [7]

Conclusion

While a definitive, pre-existing data sheet for the solubility and stability of this compound is elusive, this guide provides a far more valuable asset: a comprehensive, scientifically-grounded framework for its determination. By following the detailed protocols for isothermal solubility measurement and forced degradation analysis, researchers can generate the high-quality, reliable data required to advance their projects. This empirical approach ensures that decisions in process development, formulation, and quality control are based on robust evidence, mitigating risks and accelerating the path to innovation.

References

- 1. This compound | C9H10N2O2 | CID 11378828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H10N2O2) [pubchemlite.lcsb.uni.lu]

- 3. This compound [chemicalbook.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 2-METHYL-5-NITROINDOLE synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

Reactivity of the nitro group in 2-Methyl-5-nitroindoline

An In-depth Technical Guide to the Reactivity of the Nitro Group in 2-Methyl-5-nitroindoline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in contemporary organic synthesis, particularly within the realm of medicinal chemistry. The indoline scaffold is a privileged structure in numerous biologically active compounds, and the strategic placement of a nitro group at the C-5 position offers a versatile chemical handle for extensive molecular elaboration. The reactivity of this nitro group is not merely a point of academic interest but a cornerstone for the practical synthesis of complex drug candidates and functional molecules. Its electron-withdrawing nature profoundly influences the electronic landscape of the indoline ring system, while its susceptibility to reduction provides the primary pathway to the corresponding 5-amino derivative—a critical building block for further diversification. This guide provides a detailed exploration of the synthesis of this compound and a comprehensive analysis of the nitro group's reactivity, focusing on its reduction and its directing influence in electrophilic aromatic substitution reactions. We present field-proven experimental protocols, mechanistic insights, and comparative data to equip researchers with the knowledge required for the effective utilization of this versatile molecule.

Synthesis of the Core Scaffold: this compound

The regioselective synthesis of this compound is critical for its use as a starting material. Direct nitration of 2-methylindoline under standard acidic conditions (e.g., HNO₃/H₂SO₄) is often unselective and can lead to undesired isomers and oxidative decomposition. The directing effect of the indoline nitrogen, when protonated in strong acid, favors substitution at the C-6 position (meta-directing). Therefore, a more controlled, multi-step approach is employed, leveraging the para-directing effect of a temporary N-acyl protecting group.[1][2]

Synthetic Workflow Overview

The most reliable synthesis involves a three-step sequence: N-acetylation of 2-methylindoline, regioselective nitration at the C-5 position, and subsequent deprotection of the acetyl group.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via N-Acetylation

Step 1: N-Acetylation of 2-Methylindoline

-

To a solution of 2-methylindoline (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.5 eq).

-

Slowly add acetic anhydride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Acetyl-2-methylindoline, which can often be used in the next step without further purification.

Step 2: Nitration of 1-Acetyl-2-methylindoline

-

Cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 1-Acetyl-2-methylindoline (1.0 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of the acetylated indoline, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice, resulting in the precipitation of the product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain 1-Acetyl-2-methyl-5-nitroindoline.

Step 3: Hydrolytic Deprotection

-

Suspend 1-Acetyl-2-methyl-5-nitroindoline (1.0 eq) in a mixture of ethanol and 6M hydrochloric acid.

-

Heat the mixture to reflux (approx. 80-90 °C) and maintain for 8-12 hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until pH 7-8 is reached.

-

The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Core Reactivity: The Nitro Group as a Synthetic Linchpin

The nitro group at the C-5 position is the primary site of reactivity, serving two main purposes: as a precursor to the versatile amino group via reduction and as a powerful electronic modulator of the aromatic ring.

Reduction to 2-Methyl-5-aminoindoline

The conversion of the nitro group to a primary amine is arguably the most valuable transformation of this compound.[3] This reaction is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates.[4][5] The resulting 2-Methyl-5-aminoindoline is a key precursor for constructing amides, ureas, sulfonamides, and for participation in various cross-coupling reactions.[6]

Caption: General pathway for nitro group reduction.

Two primary methodologies are employed for this transformation: catalytic hydrogenation and dissolving metal reduction. The choice depends on substrate compatibility, scale, and available equipment.

Methodology 1: Catalytic Transfer Hydrogenation

This method is often preferred for its clean reaction profile and high yields. It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), to facilitate the transfer of hydrogen from a source to the nitro group.

Experimental Protocol:

-

Charge a flask with this compound (1.0 eq) and 10% Palladium on Carbon (5-10 mol% Pd).

-

Add a suitable solvent, such as methanol or ethyl acetate.

-

Place the flask under an inert atmosphere (e.g., Argon or Nitrogen).[4]

-

Add a hydrogen donor, such as ammonium formate (4-5 eq) or cyclohexene.

-

Heat the reaction mixture to a gentle reflux and stir vigorously. Monitor progress by TLC.

-

Upon completion (typically 2-4 hours), cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-Methyl-5-aminoindoline, which can be purified by column chromatography or recrystallization if necessary.

Methodology 2: Dissolving Metal Reduction

A classic and robust method that uses an easily oxidized metal in an acidic medium.[3] This approach is highly effective and often more cost-effective for large-scale synthesis.

Experimental Protocol:

-

In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (Fe, 4-5 eq) and ammonium chloride (NH₄Cl, 4-5 eq).

-

Heat the mixture to reflux (80-100 °C) with vigorous stirring for 2-6 hours.

-

Monitor the reaction by TLC. The disappearance of the yellow nitro compound is a strong visual indicator of reaction progress.

-

Once complete, cool the reaction and filter the hot solution through Celite® to remove the iron salts.

-

Wash the filter cake thoroughly with hot ethanol.

-

Concentrate the combined filtrates under reduced pressure.

-

The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then dried and concentrated to afford the desired amine.

| Parameter | Catalytic Hydrogenation | Dissolving Metal Reduction (Fe/NH₄Cl) |

| Mechanism | Heterogeneous catalysis, surface reaction | Series of single-electron transfers (SET)[4] |

| Reagents | Pd/C, H₂ (gas) or H-donor (e.g., NH₄HCO₂) | Fe, Sn, or Zn powder; Acidic medium (HCl, NH₄Cl) |

| Conditions | Mild (RT to 60 °C), requires H₂ source | Reflux temperatures (80-100 °C) |

| Advantages | High yields, clean, minimal work-up | Cost-effective, scalable, tolerant of sulfur |

| Disadvantages | Catalyst cost, potential for catalyst poisoning | Stoichiometric metal waste, acidic conditions |

| Chemoselectivity | High; can reduce other functional groups | Good; generally selective for the nitro group |

Influence on Electrophilic Aromatic Substitution (EAS)

The nitro group, being one of the most powerful deactivating groups, exerts a profound influence on further substitution reactions on the aromatic portion of the indoline ring.[7] Its effect must be considered in concert with the other substituents: the activating indoline nitrogen and the weakly activating C-2 methyl group.

Analysis of Directing Effects:

-

Indoline Nitrogen (-NH-) : A very strong activating group with a lone pair capable of donation into the ring (+R effect). It is a powerful ortho, para-director.[8]

-

Nitro Group (-NO₂) : A very strong deactivating group due to strong inductive (-I) and resonance (-R) withdrawal. It is a meta-director.[7]

-

Methyl Group (-CH₃) : A weak activating group via hyperconjugation and induction (+I effect). It is an ortho, para-director.

In an electrophilic substitution, the outcome is dictated by the most powerful activating group present, which is unequivocally the indoline nitrogen. Therefore, incoming electrophiles will be directed to the positions ortho and para to the nitrogen, which are C-7 and C-4, respectively.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 8. m.youtube.com [m.youtube.com]

Methodological & Application

Synthesis of 2-Methyl-5-nitroindoline: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methyl-5-nitroindoline, a key intermediate in the development of various pharmacologically active compounds and functional materials. The protocol herein is designed for researchers and professionals in organic synthesis and drug discovery, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes safety, reproducibility, and a deep understanding of the reaction mechanism, ensuring a robust and reliable synthetic outcome.

Introduction

This compound is a substituted indoline derivative of significant interest in medicinal chemistry and materials science. The indoline scaffold is a common motif in a wide array of natural products and synthetic compounds exhibiting diverse biological activities. The introduction of a nitro group at the 5-position and a methyl group at the 2-position creates a versatile building block for further chemical modifications, enabling the exploration of new chemical space in drug development and the synthesis of novel organic materials.

The synthesis of 5-nitroindoline derivatives typically proceeds via the electrophilic nitration of an indoline precursor. However, the reactivity of the indoline ring system necessitates a careful strategic approach to achieve the desired regioselectivity. Direct nitration of 2-methylindoline can lead to a mixture of products and potential oxidation. Therefore, a common and effective strategy involves the protection of the indoline nitrogen to deactivate the ring towards unwanted side reactions and to direct the nitration to the desired 5-position. This protocol will detail a two-step synthesis commencing with the acetylation of 2-methylindoline, followed by regioselective nitration and subsequent deprotection to yield the target compound.

Reaction Scheme

The overall synthetic pathway is illustrated below:

Caption: Overall reaction scheme for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is divided into three main stages:

-

Stage 1: Acetylation of 2-Methylindoline

-

Stage 2: Nitration of 1-Acetyl-2-methylindoline

-

Stage 3: Deprotection of 1-Acetyl-2-methyl-5-nitroindoline

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. |

| 2-Methylindoline | Reagent | Sigma-Aldrich | 6872-06-6 |

| Acetic Anhydride | ACS Reagent | Fisher Scientific | 108-24-7 |

| Pyridine | Anhydrous | Alfa Aesar | 110-86-1 |

| Nitric Acid (70%) | ACS Reagent | VWR | 7697-37-2 |

| Sulfuric Acid (98%) | ACS Reagent | VWR | 7664-93-9 |

| Hydrochloric Acid (37%) | ACS Reagent | Fisher Scientific | 7647-01-0 |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | 75-09-2 |

| Ethyl Acetate | HPLC Grade | VWR | 141-78-6 |

| Hexane | HPLC Grade | VWR | 110-54-3 |

| Sodium Bicarbonate | ACS Reagent | Fisher Scientific | 144-55-8 |

| Sodium Sulfate (anhydrous) | ACS Reagent | VWR | 7757-82-6 |

| Deionized Water | - | - | 7732-18-5 |

Stage 1: Synthesis of 1-Acetyl-2-methylindoline

Rationale: The acetylation of the indoline nitrogen serves to protect it from oxidation and to moderate the electron-donating character of the nitrogen atom. This directs the subsequent electrophilic nitration primarily to the para-position (C5) of the benzene ring.

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylindoline (10.0 g, 75.1 mmol) in pyridine (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (8.0 mL, 82.6 mmol) dropwise to the stirred solution over 15 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

-

Upon completion, pour the reaction mixture into 200 mL of ice-cold water and stir for 30 minutes.

-

Extract the aqueous mixture with dichloromethane (3 x 75 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-acetyl-2-methylindoline as a pale yellow oil or solid.

Stage 2: Synthesis of 1-Acetyl-2-methyl-5-nitroindoline

Rationale: This step introduces the nitro group at the 5-position of the indoline ring through an electrophilic aromatic substitution reaction. The use of a nitrating mixture of nitric acid and sulfuric acid provides the necessary nitronium ion (NO₂⁺) electrophile. The acetyl protecting group directs this substitution to the desired position.[1]

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add 1-acetyl-2-methylindoline (10.0 g, 57.1 mmol) to concentrated sulfuric acid (50 mL) at 0 °C, ensuring the temperature does not exceed 5 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (4.4 mL, 62.8 mmol) to concentrated sulfuric acid (10 mL) in a separate flask, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of 1-acetyl-2-methylindoline over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for an additional 1 hour.

-

Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

-

A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to afford 1-acetyl-2-methyl-5-nitroindoline as a yellow crystalline solid.

Stage 3: Synthesis of this compound

Rationale: The final step involves the removal of the acetyl protecting group to yield the target compound. Acid-catalyzed hydrolysis is a standard and effective method for the deprotection of N-acetyl groups.

Procedure:

-

In a 250 mL round-bottom flask, suspend 1-acetyl-2-methyl-5-nitroindoline (8.0 g, 36.3 mmol) in a mixture of ethanol (50 mL) and concentrated hydrochloric acid (25 mL).

-

Heat the mixture to reflux for 4 hours, monitoring the reaction by TLC (1:1 hexane/ethyl acetate).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

-